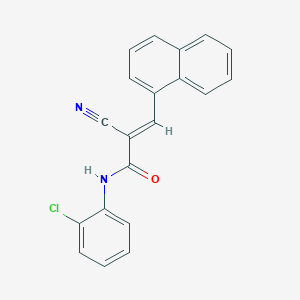

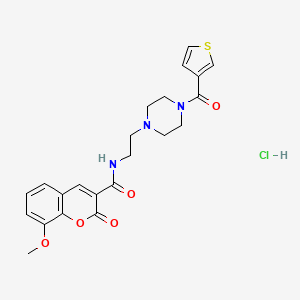

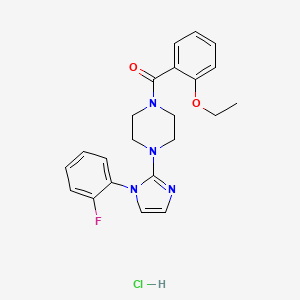

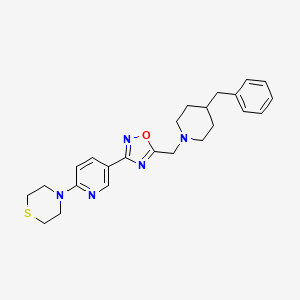

![molecular formula C20H18N2O2S B2948050 N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893099-06-4](/img/structure/B2948050.png)

N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthalene and thiophene are both aromatic compounds, which means they have a stable ring structure that allows for the delocalization of electrons . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) with the formula C10H8, consisting of two fused benzene rings . Thiophene is a heterocyclic compound with the formula C4H4S, containing a five-membered ring made up of one sulfur atom and four carbon atoms .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of naphthalene and thiophene derivatives can vary greatly depending on the specific substituents attached to the aromatic rings. The structure of the compound you mentioned would include a naphthalene ring, a thiophene ring, and additional functional groups such as a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving naphthalene and thiophene derivatives can be quite diverse, depending on the specific compound and conditions. These compounds can undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, naphthalene is a white, crystalline solid with a characteristic mothball odor . Thiophene is a colorless liquid with a pleasant odor, similar to benzene .Wissenschaftliche Forschungsanwendungen

Structural Studies and Molecular Interactions

Research on structural studies of naphthalene derivatives has provided insight into the interplay between nucleophilic and electrophilic centers in molecules, revealing characteristic distortion patterns in their crystal structures. These findings are crucial for understanding molecular interactions and could inform the design of new compounds with targeted properties. For instance, studies have shown that the presence of nucleophilic (N(CH3)2, OCH3, OH) and electrophilic (carbonyl C) centers in certain naphthalene derivatives leads to a unique distortion pattern, indicative of incipient nucleophilic addition to a carbonyl group. Such structural insights are valuable for the development of new chemical entities in pharmaceuticals and materials science (Schweizer et al., 1978).

Naphthoquinone-Based Chemosensors

Naphthoquinone derivatives have been explored for their molecular recognition abilities towards transition metal ions. These studies have led to the development of chemosensors that exhibit remarkable selectivity and sensitivity towards specific ions like Cu2+, accompanied by colorimetric changes. Such chemosensors have potential applications in environmental monitoring, biomedical diagnostics, and the development of novel sensory materials (Gosavi-Mirkute et al., 2017).

Organic Solar Cell Performance

The modification of naphthalene diimides (NDIs) with various linkers has been studied for its impact on organic solar cell performance. By altering the structural components of NDIs, researchers have been able to significantly affect the optoelectronic properties and device performance, highlighting the potential of these compounds in renewable energy technologies. Such research contributes to the advancement of organic photovoltaics by providing insights into the structure-property relationships essential for optimizing solar cell efficiency (Fernando et al., 2014).

Bifunctional Nucleophiles in Chemical Synthesis

N-methylated naphthalene derivatives have demonstrated utility as bifunctional nucleophiles in chemical syntheses, leading to the creation of novel heterocyclic compounds and double proton sponges. These findings open new avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and material sciences (Ozeryanskii et al., 2020).

Electronic Device Applications

The development of thiophene-containing naphthalene diimide copolymers has showcased their potential as n-type materials for organic field-effect transistors (OFETs). These polymers exhibit high electron mobility and improved macromolecular order, pointing towards their suitability for use in organic electronic devices. Research in this area is critical for the advancement of flexible, high-performance electronics (Durban et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-21-19(24)17-15-10-5-11-16(15)25-20(17)22-18(23)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJBIAJLRFRYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-DIFLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2947969.png)

![N-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2947975.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)

![2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-YL}-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)

![3-[(1-methanesulfonylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2947980.png)

![2-CHLORO-6-FLUORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2947982.png)